Adenosine 5'-diphosphate

Vue d'ensemble

Description

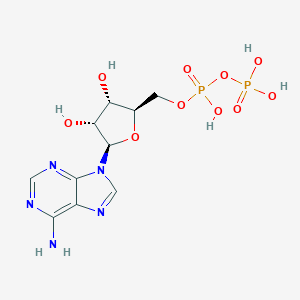

Adenosine 5'-diphosphate (ADP) is a nucleotide composed of adenine, ribose, and two phosphate groups linked by a pyrophosphate bond. It plays a critical role in cellular energy transfer as the dephosphorylated product of adenosine 5'-triphosphate (ATP) and the phosphorylated precursor to adenosine 5'-monophosphate (AMP) . ADP is also involved in enzymatic reactions, signaling pathways, and metabolic regulation, such as in ribonucleotide reductase activity and platelet aggregation .

Méthodes De Préparation

Non-Enzymatic Chemical Synthesis

Acid-Catalyzed Phosphate Transfer from Adenosine Triphosphate

The most well-documented non-enzymatic method for ADP synthesis involves transferring the terminal phosphate group of adenosine 5'-triphosphate (ATP) to methanol in the presence of hydrochloric acid . This reaction proceeds via nucleophilic attack by methanol on the γ-phosphate of ATP, resulting in ADP and methyl phosphate. The process achieves a 60% yield after purification through ion-exchange chromatography . Structural confirmation of the product was performed using:

-

Periodate oxidation : This reaction cleaves vicinal diols in the ribose moiety, confirming the 5'-position of the pyrophosphate group by preserving the ADP structure .

-

Apyrase treatment : Incubation with apyrase (a phosphatase) hydrolyzed the product to adenosine 5'-monophosphate (AMP), validating the absence of a γ-phosphate .

Radiolabeling experiments with [14C]methanol confirmed no methylation of ADP during synthesis, ensuring product fidelity . This method is broadly applicable to other nucleoside 5'-triphosphates, making it a versatile platform for diphosphate synthesis.

Enzymatic Synthesis Strategies

Microbial Pyrophosphorylase Systems

While direct enzymatic synthesis of ADP remains less explored, studies on related nucleotides, such as ADP-glucose, provide insights into potential enzymatic routes. Arthrobacter simplex IFO 12069 produces ADP-glucose pyrophosphorylase, which catalyzes ADP-glucose formation from ATP and glucose-1-phosphate . Although this enzyme is specific to glucose activation, its mechanism—pyrophosphate bond formation via nucleotidyl transfer—highlights the feasibility of adapting microbial systems for ADP synthesis. Key parameters influencing enzymatic activity include:

-

pH : Optimal activity occurs at pH 6.8–8.2, with lower pH enhancing substrate binding .

-

Cofactors : Mg²⁺ is essential for stabilizing the enzyme-substrate complex .

-

Inhibitors : Inorganic phosphate competitively inhibits pyrophosphorylase activity .

Allosteric Regulation Considerations

ADP’s role as an allosteric effector of phosphorylase kinase underscores the importance of structural precision in enzymatic synthesis. Equilibrium binding studies reveal that ADP binds to phosphorylase kinase with a dissociation constant (Kd) of 0.26–17 μM, depending on pH and Mg²⁺ concentration . Modifications to the ribose 2'-, 3'-, or 5'-positions disrupt binding, emphasizing the need for stereochemical fidelity in synthetic ADP .

Chemical Phosphorylation and Ribosylation

Stepwise Phosphomonoester Installation

A novel chemical strategy for synthesizing ADP-ribosylated proteins involves installing a phosphomonoester at the 5'-hydroxyl of ribose, followed by conversion to adenosine diphosphate . Although developed for protein modification, this method’s core steps—sequential phosphorylation and coupling—are applicable to free ADP synthesis:

-

Isothiourea N-riboside reaction : Ornithine-containing polypeptides react with α-linked anomeric isothiourea N-ribosides to form ribosylated intermediates .

-

Phosphomonoester installation : The ribose 5'-hydroxyl is phosphorylated using activated phosphate donors.

-

ADP formation : The phosphomonoester is converted to a diphosphate via pyrophosphorylation .

This approach yields α- and β-anomers of ADP-ribose in a 6:4 ratio, with enzymatic assays confirming susceptibility to hydrolysis by DupA, an ADP-ribosylhydrolase .

Purification and Structural Characterization

Chromatographic Isolation

Both chemical and enzymatic methods rely on ion-exchange chromatography for purification. For example, ADP synthesized via acid-catalyzed phosphate transfer is isolated using anion-exchange resins, which separate nucleotides based on charge differences . Similarly, ADP-glucose produced by Arthrobacter simplex is purified via gradient elution with ammonium acetate buffers .

Structural Verification Techniques

-

Paper and thin-layer chromatography (TLC) : Used to confirm ADP purity by comparing migration patterns to standards .

-

Mass spectrometry : LC-MS analysis validates molecular weight and detects side products .

-

Enzymatic assays : Apyrase and DupA treatments verify phosphate positioning and anomeric configuration .

Comparative Analysis of Methods

Key Considerations :

-

Scalability : Non-enzymatic methods are more scalable but require stringent pH control.

-

Stereochemical purity : Enzymatic synthesis ensures correct anomer formation but is substrate-specific.

-

Cost : Chemical phosphorylation involves expensive reagents, whereas microbial systems offer cost-effective alternatives .

Analyse Des Réactions Chimiques

Types of Reactions

Adenosine-5’-diphosphate undergoes various chemical reactions, including:

Phosphorylation and Dephosphorylation: It can be phosphorylated to form adenosine triphosphate or dephosphorylated to form adenosine monophosphate.

Hydrolysis: It can be hydrolyzed to produce adenosine monophosphate and inorganic phosphate.

Common Reagents and Conditions

Phosphorylation: Typically involves ATP synthases or other kinases under physiological conditions.

Hydrolysis: Can occur under acidic or basic conditions, often catalyzed by specific enzymes such as ATPases.

Major Products

Adenosine Triphosphate: Formed through phosphorylation reactions.

Adenosine Monophosphate: Formed through hydrolysis or dephosphorylation reactions.

Applications De Recherche Scientifique

Biochemical Role in Energy Metabolism

ADP plays a vital role in cellular energy transfer. It is primarily involved in the conversion of energy through its interconversion with ATP (adenosine triphosphate) and AMP (adenosine monophosphate). The processes of substrate-level phosphorylation, oxidative phosphorylation, and photophosphorylation are essential for ATP regeneration from ADP:

- Substrate-Level Phosphorylation : Direct transfer of phosphate to ADP from a phosphorylated intermediate.

- Oxidative Phosphorylation : Occurs in mitochondria during cellular respiration.

- Photophosphorylation : Takes place in chloroplasts during photosynthesis.

Table 1: Energy Conversion Processes Involving ADP

| Process | Description | Location |

|---|---|---|

| Substrate-Level Phosphorylation | Direct phosphorylation of ADP | Cytoplasm |

| Oxidative Phosphorylation | ATP synthesis via electron transport chain | Mitochondria |

| Photophosphorylation | ATP synthesis using light energy | Chloroplasts |

Role in Platelet Aggregation

ADP is a critical factor in hemostasis, primarily through its role in platelet aggregation. It activates platelets via the P2Y12 receptor, which is essential for clot formation. This mechanism is particularly important in cardiovascular medicine:

- Case Study : A study demonstrated that inhibiting the P2Y12 receptor with Clopidogrel significantly reduced platelet aggregation induced by ADP, highlighting its role in thrombotic disorders .

Table 2: Effects of ADP on Platelet Function

| Effect | Mechanism | Clinical Relevance |

|---|---|---|

| Platelet Activation | Binding to P2Y12 receptors | Thrombosis prevention |

| Aggregation Enhancement | Increased calcium influx and granule release | Myocardial infarction treatment |

Therapeutic Applications in Wound Healing

Recent research has shown that ADP can enhance wound healing processes, particularly in diabetic models. It promotes tissue repair by stimulating fibroblast proliferation and collagen deposition:

- Case Study : In a study involving diabetic mice, local application of ADP accelerated wound healing by increasing TGF-β production and reducing inflammatory markers .

Table 3: ADP's Impact on Wound Healing

| Parameter | Control Group (No ADP) | ADP Treatment Group |

|---|---|---|

| Wound Closure Time | 14 days | 7 days |

| Collagen Deposition | Low | High |

| TGF-β Levels | Low | Elevated |

Applications in Research and Diagnostics

ADP is also utilized as a standard reference compound in various biochemical assays, including those measuring platelet function:

- Analytical Methods : Techniques such as chromatography and flow cytometry often use ADP to calibrate responses related to platelet activation .

Table 4: Research Applications of ADP

Mécanisme D'action

Adenosine-5’-diphosphate exerts its effects primarily through its role in energy transfer within cells. It interacts with various enzymes, such as ATP synthases and ATPases, to facilitate the conversion between adenosine triphosphate and adenosine monophosphate . This conversion is crucial for maintaining cellular energy balance and supporting various metabolic processes .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Related Compounds

ADP vs. Adenosine 5'-Monophosphate (AMP)

- Structure : AMP contains a single phosphate group, whereas ADP has two.

- Chemical Properties: AMP (RF = 0.44) migrates faster than ADP (RF = 0.28) in ethanol-water-acetic acid chromatography due to differences in polarity .

- Biological Roles : AMP is a product of ADP dephosphorylation and a precursor in ATP synthesis. Unlike ADP, AMP activates AMP-activated protein kinase (AMPK), a regulator of cellular energy homeostasis .

- Enzyme Interactions : AMP inhibits ADP-sugar pyrophosphatase (ASPPase), while ADP itself is hydrolyzed by this enzyme .

ADP vs. Adenosine 5'-Triphosphate (ATP)

- Structure : ATP has three phosphate groups; ADP has two.

- Energy Transfer : ATP serves as the primary energy carrier, releasing energy upon hydrolysis to ADP. The ATP/ADP ratio is a key indicator of cellular energy status .

- Kinase Binding: Both ATP and ADP shift kinase conformations to an intermediate state, but ATPγN (a non-hydrolyzable ATP analog) stabilizes distinct structural changes compared to ADP .

ADP vs. Cytidine 5'-Diphosphate (CDP)

- Enzyme Specificity: Ribonucleotide reductase processes CDP and ADP differently. CDP reduction requires 3–4 mM Mg²⁺, while ADP reduction is optimal at 0.1 mM Mg²⁺.

- Allosteric Regulation: Both CDP and ADP reductase activities are suppressed by deoxyadenosine 5'-triphosphate (dATP), suggesting shared regulatory mechanisms despite distinct catalytic requirements .

ADP vs. Adenosine 3',5'-Diphosphate (PAP and 3',5'-ADP)

- Structural Isomerism: PAP (adenosine 3',5'-diphosphate) and 3',5'-ADP differ from ADP in phosphate group positioning.

- Functional Roles: PAP is a product of sulfotransferase reactions, while 3',5'-ADP acts as a heat-stable cofactor for pregnenolone-binding protein activity, unlike ADP’s energy-related roles .

Functional and Chemical Differences in Enzymatic Systems

Substrate Specificity

Metal Ion Interactions

- ADP³⁻ forms more stable metal-ion complexes than AMP²⁻, influencing its role in enzymatic catalysis and stability .

Analytical and Chromatographic Differentiation

Activité Biologique

Adenosine 5'-diphosphate (ADP) is a crucial nucleotide that plays significant roles in various biological processes, particularly in hemostasis and cellular signaling. This article delves into the biological activity of ADP, examining its mechanisms, effects on platelets, and implications in therapeutic contexts.

Overview of ADP

ADP is a nucleotide composed of adenine, ribose, and two phosphate groups. It is primarily known for its role in energy transfer within cells, functioning as an energy carrier and a substrate for ATP synthesis. Beyond its metabolic functions, ADP is a key player in platelet aggregation and vascular biology.

ADP exerts its biological effects primarily through purinergic receptors located on the surface of platelets and other cell types. The two main receptors involved are:

- P2Y1 : A G-protein-coupled receptor that mediates platelet activation leading to aggregation.

- P2Y12 : Another G-protein-coupled receptor that plays a critical role in stabilizing platelet aggregation and is a target for antiplatelet drugs.

Table 1: Receptor Interaction and Effects

| Receptor | Type | Function |

|---|---|---|

| P2Y1 | G-protein-coupled receptor | Initiates platelet aggregation |

| P2Y12 | G-protein-coupled receptor | Stabilizes platelet aggregation |

| P2X1 | ATP-gated ion channel | Mediates calcium influx during activation |

Biological Effects

- Platelet Aggregation : ADP is released from activated platelets and damaged tissues, promoting further platelet activation and aggregation. This process is vital for the formation of a stable blood clot .

- Wound Healing : Research indicates that ADP facilitates wound healing processes in diabetic mice by enhancing vascular responses and promoting cellular activities necessary for tissue repair .

- Vascular Response : ADP influences vascular tone and can act as a vasoconstrictor under certain conditions. It modulates blood flow by affecting smooth muscle contraction and endothelial function .

Case Study 1: ADP in Platelet Function

A study investigated the effects of ADP on human platelets, revealing that ADP-induced aggregation is dependent on the activation of P2Y receptors. It was found that the inhibition of these receptors could significantly reduce the aggregation response, highlighting their potential as therapeutic targets for preventing thrombotic events .

Case Study 2: Therapeutic Implications

In patients with cardiovascular diseases, blocking the P2Y12 receptor with specific antagonists (e.g., clopidogrel) has been shown to reduce the risk of heart attacks by preventing excessive platelet aggregation driven by ADP . This underscores the clinical relevance of understanding ADP's biological activity.

Research Findings on Inhibition Mechanisms

Recent studies have explored inhibitors of ecto-5'-nucleotidase (CD73), which converts AMP to adenosine, thus influencing ADP levels indirectly. Inhibitors such as adenosine 5'-(α,β-methylene)diphosphate sodium salt have shown promise in reversing drug resistance in cancer cells by modulating adenosine production pathways .

Q & A

Basic Research Questions

Q. What are the standard methodologies for quantifying adenosine 5'-diphosphate (ADP) in cellular extracts, and how do their sensitivity and reproducibility compare?

- Methodological Answer : Two advanced techniques are widely used:

- Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry (MS): This method achieves high specificity by exploiting ADP's polarity, enabling separation from ATP and AMP. Sensitivity ranges from 0.1–10 µM with intra-assay CV <5% .

- Capillary Electrophoresis (CE) with Short-End Injection : Using methylcellulose to suppress electroosmotic flow, this approach reduces migration times (ADP detected in 1.85 min) and requires minimal sample volume. Reproducibility is excellent (interassay CV <8%), making it suitable for red blood cells and spermatozoa .

Key considerations: HILIC-MS offers superior sensitivity for low-abundance samples, while CE is optimal for rapid, high-throughput analyses.

Q. How does this compound interact with platelet P2Y receptors to induce aggregation, and what experimental approaches validate these interactions?

- Methodological Answer : ADP binds to P2Y1 (initiates aggregation) and P2Y12 (amplifies response) receptors. Key validation methods include:

- Competitive Binding Assays : ATP acts as a P2Y1 antagonist (IC50 ~10 µM), validated via radiolabeled ADP displacement studies .

- Flow Cytometry : Measures platelet activation markers (e.g., P-selectin) after ADP exposure. EC50 for ADP-induced aggregation is typically 1–5 µM .

Critical controls: Use P2Y12 inhibitors (e.g., cangrelor) to isolate receptor-specific effects.

Q. What synthetic routes are commonly employed for preparing nucleoside 5'-diphosphates like ADP in biochemical research?

- Methodological Answer :

- H-Phosphonate Monoester Activation : Nucleoside 5′-H-phosphonates are oxidized with iodine to form diphosphates. This method achieves >90% yield for ADP and allows isotopic labeling for tracer studies .

- Enzymatic Regeneration Systems : ATP-dependent kinases (e.g., glycerol kinase) phosphorylate AMP to ADP, enabling in situ synthesis during coupled assays .

Optimization tip: Use triethylammonium bicarbonate (TEAB) buffers to stabilize ADP during purification .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding ADP's concentration-dependent effects on inflammatory cytokine production in fibroblast-like synoviocytes (FLSs)?

- Methodological Answer : Discrepancies arise from receptor subtype dominance (e.g., P2Y13 vs. P2Y1) and cell-specific signaling. Strategies include:

- Receptor Knockdown/CRISPR : Silencing P2Y13 in TMJ-derived FLSs reduces ADP-induced MCP-1/CCL2 by >70%, confirming pathway specificity .

- Dose-Response Profiling : EC50 for ADP-mediated ERK phosphorylation in FLSs is 50–100 µM; supra-physiological concentrations (>200 µM) may activate off-target receptors .

Recommendation: Use selective antagonists (e.g., MRS 2211 for P2Y13) to validate target engagement.

Q. What experimental strategies are critical for distinguishing ADP-specific signaling from ATP-mediated cross-talk in purinergic receptor studies?

- Methodological Answer :

- ATP Depletion Systems : Apyrase (1 U/mL) hydrolyzes contaminating ATP in ADP preparations, minimizing false activation of P2X receptors .

- Dual-Luciferase Reporters : Measure ERK/MAPK activation (ADP-P2Y13 pathway) alongside calcium flux (ATP-P2X pathway) in real-time .

Pitfall avoidance: Pre-treat cells with hexokinase/glucose to deplete endogenous ATP pools before ADP stimulation .

Q. What technical challenges arise when measuring intracellular ADP dynamics in real-time, and how can capillary electrophoresis with short-end injection overcome these limitations?

- Methodological Answer :

- Challenge : Rapid ATP/ADP interconversion (<1 sec in mitochondria) complicates snapshot measurements.

- Solution : CE with short-end injection (10.2 cm effective length) enables rapid separation (ADP in 1.85 min) and minimizes degradation. Methylcellulose additive reduces EOF variability, achieving 98–99% recovery in spermatozoa .

Validation: Cross-check with enzymatic assays (e.g., luciferase-based ATP/ADP kits) to confirm quantitative accuracy .

Q. How does this compound regulate monocyte chemotactic protein-1 (MCP-1/CCL2) expression through the P2Y13/ERK pathway in temporomandibular joint inflammation?

- Methodological Answer : ADP binds P2Y13 receptors on FLSs, triggering MEK/ERK phosphorylation within 15–30 min. This upregulates MCP-1/CCL2 mRNA 2.3-fold via AP-1 transcription factor binding. Key steps:

- Pharmacological Inhibition : MEK inhibitor U0126 reduces MCP-1 by 80% at 10 µM .

- Western Blot Quantification : Phospho-ERK levels correlate with ADP concentration (R<sup>2</sup> = 0.92 at 100 µM) .

Translational insight: P2Y13 knockout mice show 50% reduced synovial inflammation in TMJ-OA models .

Q. What are the key considerations when designing experiments to study ADP's role in energy charge regulation across different cell types?

- Methodological Answer :

- Energy Charge Calculation : Use [ATP + 0.5 ADP]/[ATP + ADP + AMP]. Maintain physiological ratios (e.g., 0.85–0.90 in hepatocytes vs. 0.75 in neurons) .

- Compartment-Specific Sampling : Isolate mitochondrial/cytosolic fractions via digitonin permeabilization to assess ADP's spatial dynamics .

Advanced tool: Genetically encoded sensors (e.g., PercevalHR) enable real-time ADP/ATP ratio imaging in live cells .

Propriétés

Numéro CAS |

18389-49-6 |

|---|---|

Formule moléculaire |

C10H15N5O10P2 |

Poids moléculaire |

427.20 g/mol |

Nom IUPAC |

[(2R,3S,4R,5S)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H15N5O10P2/c11-10-6-4(12-2-13-10)5(14-15-6)9-8(17)7(16)3(24-9)1-23-27(21,22)25-26(18,19)20/h2-3,7-9,16-17H,1H2,(H,14,15)(H,21,22)(H2,11,12,13)(H2,18,19,20)/t3-,7-,8-,9+/m1/s1 |

Clé InChI |

KMMUGNLCCYOIEC-KSYZLYKTSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N |

SMILES isomérique |

C1=NC2=C(NN=C2C(=N1)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O |

SMILES canonique |

C1=NC2=C(NN=C2C(=N1)N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O |

Key on ui other cas no. |

18389-49-6 58-64-0 |

Description physique |

Solid |

Synonymes |

5'-Pyrophosphate, Adenosine Adenosine 5' Pyrophosphate Adenosine 5'-Pyrophosphate Adenosine Diphosphate Adenosine Pyrophosphate ADP ADP, Magnesium Diphosphate, Adenosine Magnesium ADP MgADP Pyrophosphate, Adenosine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.